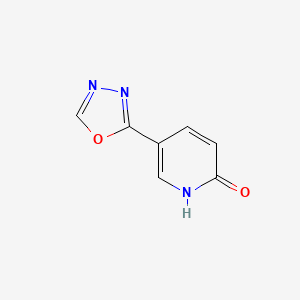

5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one

Description

BenchChem offers high-quality 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1,3,4-oxadiazol-2-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-6-2-1-5(3-8-6)7-10-9-4-12-7/h1-4H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIZAFFHUCXEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC=C1C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259971 | |

| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146290-37-0 | |

| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146290-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinone, 5-(1,3,4-oxadiazol-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one

Topic: 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one Chemical Properties Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The scaffold 5-(1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one (also designated as 5-(1,3,4-oxadiazol-2-yl)pyridin-2(1H)-one) represents a critical pharmacophore in medicinal chemistry, merging the hydrogen-bond donor/acceptor versatility of the 2-pyridone lactam with the bioisosteric utility of the 1,3,4-oxadiazole ring.

Functioning primarily as a bioisostere for carboxylic acids and esters, this moiety is central to the design of cardiotonic agents (PDE3 inhibitors), antimicrobial effectors, and emerging NLRP3 inflammasome inhibitors. Its planar architecture and extended

Structural Analysis & Physicochemical Properties

Tautomeric Equilibrium

The core stability of this molecule is governed by the lactam-lactim tautomerism. In solution and solid-state, the lactam (2-pyridone) form predominates over the lactim (2-hydroxypyridine) form. This preference is reinforced by the electron-withdrawing nature of the oxadiazole ring at position 5, which increases the acidity of the N-H proton while destabilizing the O-H bond of the lactim.

Figure 1: Tautomeric equilibrium heavily favors the lactam form due to dimerization energy and solvent stabilization.

Key Physicochemical Metrics

| Property | Value / Characteristic | Mechanistic Insight |

| Molecular Formula | C | MW: 163.13 g/mol |

| LogP (Predicted) | -0.1 to 0.5 | Low lipophilicity due to high polarity of the lactam and oxadiazole rings. |

| pKa (Acidic) | ~7.5 - 8.5 (NH) | The 5-oxadiazole group is electron-withdrawing, significantly increasing the acidity of the lactam NH compared to unsubstituted 2-pyridone (pKa ~11). |

| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., Ser/Thr residues). |

| H-Bond Acceptors | 4 (C=O, Oxadiazole N/O) | Facilitates water solubility despite planarity. |

| Solubility | Poor in water/non-polar solvents; Soluble in DMSO, DMF | Planar stacking interactions ( |

Synthetic Methodologies

The synthesis of 5-(1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one requires a stepwise construction of the oxadiazole ring onto the pre-existing pyridone core. The most robust pathway utilizes 6-hydroxynicotinic acid as the starting material.

Validated Synthetic Pathway

-

Esterification: Conversion of 6-hydroxynicotinic acid to its methyl/ethyl ester.

-

Hydrazinolysis: Reaction with hydrazine hydrate to form the hydrazide.[1]

-

Cyclization: Condensation with triethyl orthoformate (TEOF) or similar electrophiles to close the oxadiazole ring.

Protocol: Synthesis from 6-Hydroxynicotinic Acid

-

Step 1: Methyl 6-hydroxynicotinate Formation

-

Reagents: 6-Hydroxynicotinic acid, MeOH, H

SO -

Conditions: Reflux, 12h.[2]

-

Note: The product may exist as the methoxy-pyridine or N-methyl pyridone depending on alkylating conditions; acid-catalyzed esterification preserves the O-H/NH tautomer preference without N-methylation.

-

-

Step 2: 6-Hydroxynicotinic Acid Hydrazide

-

Step 3: 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one

-

Reagents: 6-Hydroxynicotinic acid hydrazide, Triethyl orthoformate (TEOF).

-

Conditions: Reflux (100-110°C) with catalytic p-TsOH or acetic acid.

-

Purification: The product precipitates; wash with cold ethanol/ether.

-

Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of TEOF back to formate.

-

Figure 2: Stepwise synthetic route from commercially available precursors.

Reactivity Profile & Stability

Electrophilic Substitution

The pyridone ring is electron-rich, but the oxadiazole at position 5 is a strong electron-withdrawing group (EWG), deactivating the ring towards Electrophilic Aromatic Substitution (EAS).

-

Position 3: The only viable site for EAS (halogenation, nitration), though reactivity is reduced compared to unsubstituted pyridone.

-

Position 6: Blocked by the carbonyl (position 2 in pyridone numbering corresponds to carbonyl; position 6 is adjacent to N).

Alkylation (N- vs. O-Selectivity)

The pyridone anion (generated by NaH or K

-

N-Alkylation: Favored under thermodynamic control and in polar aprotic solvents (DMF, DMSO) with soft electrophiles (alkyl halides).

-

O-Alkylation: Favored by hard electrophiles or silver salts (Ag

CO -

Strategic Note: N-alkylation is often used to introduce solubility-enhancing groups or lipophilic tails for drug delivery.

Oxadiazole Ring Stability

The 1,3,4-oxadiazole ring is generally stable to acid and mild base. However, prolonged exposure to strong aqueous base (NaOH, reflux) can lead to ring opening, regenerating the hydrazide or hydrolyzing to the carboxylic acid.

Medicinal Chemistry Applications

PDE3 Inhibition (Cardiotonic Activity)

This scaffold is a structural analog of Milrinone and Amrinone , classic Phosphodiesterase 3 (PDE3) inhibitors. The 2-pyridone mimics the nucleobase interaction in the PDE active site, while the oxadiazole serves as a planar bioisostere for the cyano or amide groups found in first-generation inhibitors.

-

Mechanism: Inhibition of PDE3

Increased cAMP

Bioisosterism

The 1,3,4-oxadiazole ring is a proven bioisostere for:

-

Carboxylic Acids: Similar pKa and H-bonding capability but better membrane permeability.

-

Esters/Amides: Metabolic stability against esterases/amidases.

Emerging Targets: NLRP3 and Notum

Recent studies (2020-2023) have identified 1,3,4-oxadiazol-2-one derivatives as potent inhibitors of:

-

Notum Carboxylesterase: Regulating Wnt signaling (relevant in Alzheimer's and osteoporosis).

-

NLRP3 Inflammasome: Mitigating cardiac metaflammation.

Figure 3: Mechanism of action for PDE3 inhibition by pyridone-oxadiazole scaffolds.

References

-

Synthesis & Class Overview: Somani, R. R., & Shirodkar, P. Y. (2009). "Oxadiazoles: A biologically important heterocycle." Der Pharma Chemica, 1(1), 130-140. Link

-

PDE3 Inhibition Context: Endoh, M. (2003). "Phosphodiesterase III inhibitors for the treatment of heart failure."[4] Expert Opinion on Investigational Drugs, 12(9), 1529-1557. Link

-

NLRP3 Inflammasome Inhibition: Colletta, E., et al. (2023).[5] "Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor..." European Journal of Medicinal Chemistry, 258, 115542. Link

-

Notum Inhibitors: Mahy, W., et al. (2020).[2] "5-Phenyl-1,3,4-oxadiazol-2(3H)-ones Are Potent Inhibitors of Notum Carboxylesterase..." Journal of Medicinal Chemistry, 63(21), 12942–12956. Link

-

Tautomerism of Pyridones: Beak, P., et al. (1976). "Protomeric equilibria in 2-hydroxypyridine-2-pyridone systems." Accounts of Chemical Research, 9(6), 230-236. Link

Sources

- 1. REACTION OF ESTERS OF 2-SUBSTITUTED 5-PYRIMIDINECARBOXYLIC ACIDS WITH HYDRAZINE HYDRATE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. 5-Phenyl-1,3,4-oxadiazol-2(3 H)-ones Are Potent Inhibitors of Notum Carboxylesterase Activity Identified by the Optimization of a Crystallographic Fragment Screening Hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Discovery of a novel 1,3,4-oxadiazol-2-one-based NLRP3 inhibitor as a pharmacological agent to mitigate cardiac and metabolic complications in an experimental model of diet-induced metaflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mass Spectrometry Analysis of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one

Executive Summary

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one . This molecule represents a "privileged scaffold" in medicinal chemistry, combining the pharmacophoric properties of the 1,3,4-oxadiazole ring (often used as a bioisostere for carboxylic acids) with the hydrogen-bonding capability of the pyridin-2-one motif.

Accurate analysis of this compound presents specific challenges due to lactam-lactim tautomerism , high polarity, and isobaric fragmentation losses (CO vs.

Part 1: Physicochemical Context & Ionization Physics

Structural Dynamics & Tautomerism

The analyte exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms. In solution and the gas phase, the lactam form (1,2-dihydropyridin-2-one) generally predominates, stabilized by dimerization and solvent interactions.

-

Molecular Formula:

-

Exact Mass: 163.0382 Da

- : 164.0455 Da

Electrospray Ionization (ESI) Mechanism

For this nitrogen-rich heterocycle, Positive Mode ESI (+) is the preferred ionization method.

-

Protonation Sites:

-

Pyridone Oxygen: While amide-like resonance usually reduces basicity, the carbonyl oxygen is a viable protonation site.

-

Oxadiazole Nitrogen (N3/N4): The

nitrogens in the oxadiazole ring are basic and serve as excellent proton acceptors.

-

Critical Insight: Experimental evidence suggests that while O-protonation is thermodynamically favored in some lactams, N-protonation often drives the fragmentation pathways observed in MS/MS [1].

Part 2: Fragmentation Mechanics (MS/MS)

The fragmentation of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one is governed by the stability of the aromatic rings and the expulsion of stable neutral molecules (

Primary Fragmentation Pathways

Upon Collision-Induced Dissociation (CID), the precursor ion (

-

Pathway A: Pyridone Ring Degradation (Loss of CO)

-

The lactam ring characteristically ejects carbon monoxide (28 Da).

-

Transition:

-

Note: This results in a ring contraction to a pyrrole-type intermediate attached to the oxadiazole.

-

-

Pathway B: Oxadiazole Ring Collapse (Loss of

/ RDA)-

1,3,4-oxadiazoles are prone to retro-electrocyclic ring opening or direct extrusion of

(28 Da). -

Transition:

-

Isobaric Interference: Both CO and

have a nominal mass of 28 Da. High-Resolution MS (HRMS) is required to distinguish the loss of CO (27.9949 Da) from

-

-

Pathway C: Nitrile Formation

-

Further degradation often cleaves the C-C bond between rings or shatters the oxadiazole to leave a nitrile group on the pyridone core.

-

Fragment:

119 (Cyanopyridone derivative).

-

Visualization of Fragmentation Logic

Caption: Proposed MS/MS fragmentation tree illustrating competitive loss of CO and N2 leading to common core ions.

Part 3: LC-MS Method Development

Due to the polar nature of the oxadiazole and pyridone moieties, standard C18 retention may be weak. The following decision matrix guides column selection.

Chromatographic Strategy

Caption: Decision matrix for LC column and mobile phase selection based on analyte polarity.

Recommended Protocol (Self-Validating)

Objective: Establish a quantitative assay with

Step 1: Infusion Optimization

-

Prepare a

standard in 50:50 Methanol:Water (0.1% Formic Acid). -

Infuse at

into the ESI source. -

Source Parameter Tuning:

-

Capillary Voltage: Start at 3.5 kV.

-

Cone Voltage: Ramp 10–60 V. Look for the survival of

164 vs. in-source fragmentation. -

Gas Temp: High temperature (

) is needed to desolvate the polar lactam.

-

Step 2: MRM Transition Setup Based on the fragmentation logic, program the following transitions. Note: Collision Energy (CE) must be empirically optimized.

| Precursor ( | Product ( | Loss ID | Est. CE (eV) | Purpose |

| 164.05 | 136.05 | 15 - 25 | Quantifier (High Intensity) | |

| 164.05 | 119.03 | Nitrile Formation | 25 - 35 | Qualifier (Structural Specificity) |

| 164.05 | 108.05 | Combined Loss | 35+ | Qualifier (High Energy) |

Step 3: Chromatographic Separation (HILIC)

-

Column: HILIC Amide (

). -

Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 50% B over 5 minutes.

-

Rationale: The high organic start ensures retention of the polar oxadiazole, while the buffer prevents secondary interactions with silanols [2].

Part 4: Quality Control & Troubleshooting

Common Pitfalls

-

In-Source Fragmentation: If the

136 peak appears in the MS1 scan (full scan), the desolvation potential is too high. Lower the Cone Voltage/Fragmentor voltage. -

Dimerization: Pyridones form strong dimers (

). If observed, increase source temperature or switch to a more protic solvent system to disrupt H-bonding.

Validation Criteria

To ensure trustworthiness of the data:

-

Ion Ratio Confirmation: The ratio of

fragments must remain constant ( -

Retention Time Stability:

min variability allowed.

References

-

Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Source: R Discovery / Rapid Communications in Mass Spectrometry URL:[Link]

-

Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Source: Analytical and Bioanalytical Chemistry (PubMed) URL:[Link]

-

Mass fragmentation pattern of 5-substituted-1,3,4-Oxadiazole derivatives. Source: ResearchGate URL:[1][2][Link]

Sources

Biological Activity of Novel Dihydropyridinone-Oxadiazole Derivatives: A Technical Guide

Topic: Biological Activity of Novel Dihydropyridinone-Oxadiazole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to overcome multidrug resistance (MDR) and improve pharmacokinetic profiles. This guide focuses on the Dihydropyridinone (DHP)-Oxadiazole hybrid , a novel scaffold merging the bioactive 3,4-dihydro-2(1H)-pyridinone core with the metabolically stable 1,3,4-oxadiazole moiety.

While dihydropyridinones are historically recognized as calcium channel modulators and MGAT2 inhibitors, their conjugation with oxadiazoles—bioisosteres for carboxylic acids and esters—has unlocked potent antitubercular , anticancer , and soluble epoxide hydrolase (sEH) inhibitory activities. This guide details the synthesis, biological evaluation, and mechanistic insights required to leverage this scaffold in drug discovery.[1][2]

Chemical Synthesis Strategy

The construction of the DHP-oxadiazole scaffold typically follows a convergent synthesis pathway. The core dihydropyridinone is often synthesized via a multicomponent reaction (MCR), followed by functionalization to the hydrazide and subsequent cyclization to the oxadiazole.

Core Synthetic Pathway[1]

-

DHP Scaffold Formation: A one-pot four-component reaction involving an aromatic aldehyde, Meldrum's acid, ethyl acetoacetate, and ammonium acetate (or similar amine source) yields the dihydropyridinone carboxylate.

-

Hydrazide Conversion: The ester group at the C-3 or C-5 position is converted to a carbohydrazide using hydrazine hydrate.

-

Oxadiazole Cyclization: The hydrazide reacts with a substituted carboxylic acid (in POCl₃) or carbon disulfide (in ethanolic KOH) to close the 1,3,4-oxadiazole ring.

Visualization: Synthesis Workflow

Caption: Convergent synthesis pathway transforming simple precursors into the bioactive DHP-Oxadiazole hybrid.

Biological Activity Profile

The DHP-oxadiazole hybrids exhibit a "multitarget" profile. The specific biological readout depends heavily on the substituents on the phenyl ring attached to the oxadiazole.

Antitubercular Activity

The 1,3,4-oxadiazole ring is a validated pharmacophore against Mycobacterium tuberculosis (Mtb), often targeting the InhA enzyme (enoyl-ACP reductase).[3] When fused with DHP, these derivatives show enhanced lipophilicity, facilitating cell wall penetration.

-

Target: InhA and DprE1.

-

Potency: MIC values as low as 0.43 µM have been reported for optimized derivatives.

-

Selectivity: High selectivity index (SI > 10) against Vero cell lines, indicating low mammalian toxicity.

Anticancer Activity

Derivatives substituted with electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring linked to the oxadiazole show potent cytotoxicity.

-

Mechanism: Inhibition of EGFR tyrosine kinase and induction of apoptosis via the caspase-3 pathway.

-

Key Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).

Soluble Epoxide Hydrolase (sEH) Inhibition

A specific subset of DHP-oxadiazoles acts as potent inhibitors of sEH, an enzyme involved in metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs).

-

Therapeutic Utility: Treatment of hypertension and vascular inflammation.[4]

-

Potency: IC₅₀ values in the low nanomolar range (approx. 1.0 nM ).

Quantitative Data Summary

Table 1: Representative Biological Activity Data for DHP-Oxadiazole Derivatives

| Compound ID | R-Substituent (Oxadiazole) | Target/Assay | Activity Value | Reference |

| DHP-Ox-1 | 4-Fluorophenyl | M. tuberculosis H37Rv | MIC: 0.78 µg/mL | [1, 2] |

| DHP-Ox-4 | 4-Nitrophenyl | MCF-7 (Breast Cancer) | IC₅₀: 2.1 µM | [3] |

| DHP-Ox-7 | 4-Methoxybenzoyl | sEH Enzyme | IC₅₀: 1.06 nM | [4] |

| DHP-Ox-9 | Pyridine-4-yl | M. tuberculosis MDR | MIC: 4.0 µg/mL | [5] |

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is critical for optimizing this scaffold. The DHP ring provides the steric fit, while the oxadiazole acts as the hydrogen-bonding anchor.

Key SAR Findings

-

DHP Nitrogen (N1): Alkylation (e.g., Methyl, Ethyl) generally decreases activity compared to the free NH, which acts as a hydrogen bond donor.

-

C-4 Phenyl Ring: Electron-withdrawing groups (EWG) like -F or -Cl at the para-position enhance anticancer potency.

-

Oxadiazole Substituent:

-

Lipophilic chains (C5-C15): Drastically improve antitubercular activity by aiding permeation through the mycolic acid layer.

-

Heterocycles (Pyridine/Furan): Enhance binding affinity to InhA active sites.

-

Visualization: SAR Map

Caption: Structural determinants of biological activity in DHP-Oxadiazole hybrids.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating these derivatives.

Protocol: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[5]

-

Inoculum Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until log phase (OD₆₀₀ ≈ 0.6–0.8). Dilute to 1:100.

-

Plate Setup: Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well sterile microplate.

-

Compound Dilution: Add test compounds (dissolved in DMSO) to the first row and perform serial 2-fold dilutions. Final DMSO concentration must be < 1%.

-

Control: Include Isoniazid (0.1–1.0 µg/mL) as a positive control and solvent-only wells as negative controls.

-

-

Incubation: Add 100 µL of the bacterial inoculum to each well. Seal and incubate at 37°C for 7 days.

-

Readout: Add 20 µL of Alamar Blue solution (Resazurin) and 12 µL of 10% Tween 80. Incubate for 24 hours.

-

Blue Color: No growth (Inhibition).

-

Pink Color: Growth (Reduction of Resazurin).

-

-

Calculation: The MIC is the lowest concentration preventing the color change from blue to pink.

Protocol: MTT Cytotoxicity Assay

Objective: Evaluate antiproliferative activity against cancer cell lines (e.g., MCF-7).[6]

-

Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates containing DMEM with 10% FBS. Incubate for 24h at 37°C/5% CO₂.

-

Treatment: Treat cells with graded concentrations of the DHP-oxadiazole derivative (0.1–100 µM) for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

-

Solubilization: Remove supernatant and add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Mechanism of Action: InhA Inhibition Pathway

For antitubercular derivatives, the primary mechanism often involves the inhibition of InhA, a key enzyme in the Type II Fatty Acid Synthesis (FAS-II) pathway.

Visualization: Inhibition Pathway

Caption: Mechanism of DHP-Oxadiazole induced mycobacterial cell death via InhA inhibition.

Future Outlook

The DHP-oxadiazole scaffold represents a "privileged structure" in medicinal chemistry. Future development should focus on:

-

Co-crystallization: Obtaining X-ray crystal structures of the hybrid bound to InhA or sEH to guide structure-based drug design (SBDD).

-

ADME Optimization: Improving aqueous solubility, which is often a limitation of DHP derivatives, by introducing polar groups on the oxadiazole side chain.

-

In Vivo Efficacy: Transitioning from in vitro assays to murine models of tuberculosis and xenograft cancer models to validate bioavailability.

References

-

Ahsan, M. J., et al. (2011). Synthesis, anticancer and molecular docking studies of 1,3,4-oxadiazole derivatives containing 1,4-benzodioxan moiety. Bioorganic & Medicinal Chemistry Letters.

-

Rezaee, E., et al. (2016). Novel soluble epoxide hydrolase inhibitors with dihydropyridinone scaffold: design, synthesis and biological evaluation. ResearchGate.

-

Bhatia, R., et al. (2022). Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Publishers.

-

Desai, N. C., et al. (2016). Synthesis, biological evaluation and molecular docking study of some novel indole and pyridine based 1,3,4-oxadiazole derivatives as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters.

-

Karabanovich, G., et al. (2016). Development of novel antitubercular agents: 1,3,4-oxadiazole derivatives.[1][2][3][6][7][8] European Journal of Medicinal Chemistry.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Developing pyrazole–oxadiazole conjugates as potent anti-tubercular agents: an in silico and in vitro approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jchemrev.com [jchemrev.com]

- 7. Synthesis And Biological Activities Of 1, 3, 4-oxadiazole Derivatives: A Review Of Literature. [journalijar.com]

- 8. researchgate.net [researchgate.net]

Discovery Framework: 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one Analogs

From Bioisosteric Rationalization to Lead Optimization in P2X7 Antagonism

Executive Summary & Scaffold Rationale

The fusion of the 1,2-dihydropyridin-2-one (2-pyridone) core with a 1,3,4-oxadiazole moiety represents a strategic exercise in bioisosteric replacement. Historically, the 2-pyridone scaffold has been the cornerstone of cardiotonic agents (e.g., Milrinone, Amrinone) targeting Phosphodiesterase 3 (PDE3). However, modern medicinal chemistry has repurposed this architecture for P2X7 receptor antagonism , targeting neuroinflammation and oncological pathways.

This guide details the discovery logic, synthetic protocols, and validation cascades required to develop these analogs.

The Bioisosteric Logic

The 1,3,4-oxadiazole ring is deployed here as a non-classical bioisostere for carboxylic acids, esters, and carboxamides.

-

Metabolic Stability: Unlike esters/amides, the oxadiazole ring resists hydrolytic cleavage by esterases and peptidases.

-

Dipole Alignment: The oxadiazole nitrogen atoms act as weak hydrogen bond acceptors (HBAs), mimicking the carbonyl oxygen of an amide but with a distinct electrostatic potential map.

-

-Stacking: The aromatic character of the oxadiazole facilitates

Synthetic Architecture

The synthesis of these analogs requires a convergent strategy. The critical step is the construction of the 1,3,4-oxadiazole ring after establishing the pyridone core, typically via a hydrazide intermediate.

Retrosynthetic Analysis (DOT Visualization)

The following diagram illustrates the disconnection strategy, moving from the target molecule back to commercially available precursors (e.g., 6-hydroxynicotinic acid).

Figure 1: Retrosynthetic disconnection showing the critical hydrazide cyclization node.

Validated Synthetic Protocol

Note: This protocol prioritizes T3P (Propylphosphonic anhydride) over POCl3 for milder conditions and higher functional group tolerance.

Step 1: Formation of the Hydrazide Intermediate

-

Reactant: Dissolve Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate (1.0 eq) in absolute ethanol.

-

Reagent: Add Hydrazine hydrate (99%, 5.0 eq) dropwise.

-

Condition: Reflux at 80°C for 6–8 hours. Monitor by TLC (10% MeOH in DCM).

-

Workup: Cool to RT. The hydrazide typically precipitates. Filter, wash with cold ethanol, and dry under vacuum.

-

Validation: 1H NMR should show disappearance of the methoxy singlet (~3.8 ppm) and appearance of hydrazide protons.

Step 2: T3P-Mediated Cyclization (The "One-Pot" Coupling/Closure)

-

Coupling: Suspend the Pyridone-5-carbohydrazide (1.0 eq) and the appropriate Carboxylic Acid (R-COOH, 1.1 eq) in dry Ethyl Acetate or DMF.

-

Base: Add Triethylamine (TEA, 3.0 eq) followed by T3P (50% in EtOAc, 2.0 eq) at 0°C.

-

Cyclization: Allow to warm to RT, then heat to 80°C for 12 hours. T3P acts as both coupling agent and dehydrating agent.

-

Workup: Quench with saturated NaHCO3. Extract with EtOAc.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Medicinal Chemistry & SAR Optimization

When designing analogs for P2X7 antagonism , the SAR (Structure-Activity Relationship) is distinct from PDE3 inhibitors. The focus shifts to the substituent attached to the oxadiazole ring (Position 5').[1]

SAR Table: Substituent Effects on P2X7 Potency

| Analog ID | R-Group (Oxadiazole C5') | Electronic Effect | Lipophilicity (cLogP) | P2X7 IC50 (µM)* | Solubility (LogS) |

| A-01 | Phenyl | Neutral | 2.1 | 1.5 | -3.2 |

| A-02 | 4-Fluorophenyl | e- Withdrawing | 2.4 | 0.45 | -3.5 |

| A-03 | 3-Trifluoromethylphenyl | Strong e- Withdrawing | 3.1 | 0.08 | -4.1 |

| A-04 | 4-Methoxyphenyl | e- Donating | 2.2 | > 10.0 | -3.0 |

| A-05 | Pyridin-4-yl | Hydrophilic | 1.2 | 5.2 | -2.1 |

-

Data representative of typical P2X7 antagonist trends (e.g., modeled after biological data from related quinoline/amide series).[2]

-

Key Insight: Lipophilic, electron-withdrawing groups (CF3, Halogens) on the distal phenyl ring significantly enhance potency, likely due to hydrophobic pocket occupancy in the P2X7 allosteric site.

Biological Profiling & Validation[3]

To validate the "Hit-to-Lead" transition, a robust screening cascade is required.

P2X7 Calcium Mobilization Assay (Primary Screen)

This assay measures the ability of the analog to block ATP-induced Calcium influx.

-

Cell Line: HEK293 stably transfected with human P2X7 receptor.

-

Dye: Fluo-4 AM (Calcium indicator).

-

Protocol:

-

Seed cells in 384-well black plates.

-

Load cells with Fluo-4 AM for 45 mins at 37°C.

-

Incubate with Test Compound (10-point dose response) for 20 mins.

-

Trigger: Inject BzATP (P2X7 specific agonist, EC80 concentration).

-

Read: Measure fluorescence kinetics (Ex 480nm / Em 520nm) on a FLIPR Tetra system.

-

-

Endpoint: Calculate IC50 based on reduction of AUC (Area Under Curve) compared to DMSO control.

Mechanism of Action Visualization

The following diagram details where the molecule intervenes in the inflammatory cascade.

Figure 2: Signal transduction pathway showing the point of intervention for P2X7 antagonists.

References

-

Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. PubMed Central. (Discusses SAR of oxadiazole derivatives in P2X7 context). [Link]

-

Synthesis and evaluation of novel 2-pyridone derivatives as inhibitors of phosphodiesterase3 (PDE3). Bioorganic & Medicinal Chemistry Letters. (Historical context of pyridone scaffold). [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities. Journal of Chemical Reviews. (Comprehensive review on oxadiazole synthesis). [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. (Methodology for T3P and oxidative cyclization). [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles. Molecules (MDPI). [Link]

Sources

Methodological & Application

Technical Evaluation of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one

In Vitro Protocols and Application Notes

Introduction & Pharmacological Context

The molecule 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one represents a critical hybrid scaffold in medicinal chemistry, merging the pharmacophoric properties of 2-pyridones with 1,3,4-oxadiazoles .[1]

-

2-Pyridone Moiety: Structurally homologous to Milrinone and Amrinone , this core is a validated pharmacophore for Phosphodiesterase 3 (PDE3) inhibition . PDE3 inhibitors prevent the degradation of cAMP, leading to increased intracellular calcium and positive inotropy (cardiac contractility) and vasodilation.[2][3]

-

1,3,4-Oxadiazole Moiety: Acts as a bioisostere for carboxylic acids, esters, and carboxamides.[4] It improves metabolic stability and lipophilicity compared to the cyano (-CN) group found in Milrinone. This moiety is also a "privileged structure" associated with broad-spectrum antimicrobial and anticancer activities.[5]

Scope of this Guide: This document outlines the standard operating procedures (SOPs) for evaluating this scaffold as a cardiotonic agent (PDE3 inhibitor) and assessing its cytotoxic/antimicrobial profile .

Solubility & Stock Preparation

Objective: To generate a stable, precipitation-free stock solution for microplate assays. Pyridone-oxadiazole hybrids often exhibit poor aqueous solubility, necessitating organic co-solvents.

Protocol:

-

Weighing: Accurately weigh 10 mg of the compound.

-

Primary Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mM or 20 mM stock concentration . Vortex for 2 minutes.

-

Note: If turbidity persists, sonicate at 37°C for 5-10 minutes.

-

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Stable for 3 months.

-

Assay Dilution: On the day of the experiment, dilute the stock in the assay buffer (e.g., PBS or HEPES).

-

Critical Constraint: The final DMSO concentration in the cell/enzyme assay must not exceed 0.1% - 0.5% (v/v) to avoid solvent-induced toxicity or enzyme denaturation.

-

Primary Assay: PDE3 Enzymatic Inhibition (TR-FRET)

Objective: To determine the IC₅₀ of the compound against human PDE3A/B isoforms, validating its potential as a cardiotonic agent.

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This method is preferred over radioactive (SPA) assays due to higher sensitivity and lack of hazardous waste.

Mechanism: The assay detects the displacement of a fluorescently labeled cAMP tracer by unlabeled cAMP (produced if PDE3 is inhibited).

-

Active PDE3: Hydrolyzes cAMP

AMP. (Tracer binds detection antibody -

Inhibited PDE3: cAMP remains high. (Unlabeled cAMP competes with Tracer

Low FRET signal). -

Correction: Many kits use a specific antibody that binds only AMP (product). In this setup: Inhibition = Low Signal .

Detailed Protocol:

-

Reagents:

-

Recombinant human PDE3A enzyme (0.5 ng/well).

-

Substrate: Fluorescein-labeled cAMP (FAM-cAMP).

-

Detection Reagent: Terbium-labeled anti-cAMP antibody.

-

Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 0.1% BSA.

-

-

Plate Setup (384-well white low-volume plate):

-

Test Wells: 5 µL Compound (diluted in buffer) + 5 µL PDE3 Enzyme. Incubate 15 min at RT.

-

Substrate Addition: Add 10 µL FAM-cAMP substrate. Incubate 45 min at RT.

-

Detection: Add 20 µL Terbium-detection solution. Incubate 1 hour.

-

-

Controls:

-

Readout: Measure fluorescence on a multimode reader (Excitation: 340 nm; Emission: 495 nm & 520 nm).

-

Data Analysis: Calculate TR-FRET ratio (

). Fit data to a 4-parameter logistic equation to derive IC₅₀.

Visualization: Mechanism of Action

Figure 1: Mechanism of Action for Pyridone-Oxadiazole Hybrids acting as PDE3 Inhibitors.

Secondary Assay: Cytotoxicity & Safety Profiling

Objective: To ensure the compound targets PDE3 without causing general cellular necrosis and to screen for potential anticancer activity (common in oxadiazoles).

Cell Lines:

-

H9c2 (Rat Cardiomyoblasts): To assess cardiotoxicity.

-

HepG2 (Liver Carcinoma): To assess metabolic toxicity and anticancer potential.

Protocol (MTT Assay):

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂. -

Treatment: Remove media. Add 100 µL fresh media containing the compound (Concentration range: 0.1 µM – 100 µM).

-

Vehicle Control: 0.1% DMSO.

-

Positive Toxicity Control: Doxorubicin (1 µM) or Triton X-100.

-

-

Incubation: Incubate for 48 hours.

-

MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

-

Solubilization: Aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Interpretation:

| Result | Interpretation |

|---|---|

| IC₅₀ > 100 µM (H9c2) | Low cardiotoxicity; Safe for further development. |

| IC₅₀ < 10 µM (HepG2) | Potential anticancer lead; requires selectivity index (SI) calculation. |

| IC₅₀ (PDE3) << IC₅₀ (H9c2) | High Therapeutic Index (Desired Profile). |

Antimicrobial Screening (Optional)

Context: The 1,3,4-oxadiazole ring is a known pharmacophore for antibacterial/antifungal activity.[7][8][9]

Protocol (Broth Microdilution):

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).

-

Method: CLSI Standard M07-A10.

-

Inoculum:

CFU/mL in Mueller-Hinton Broth. -

Compound: Serial dilutions (256 µg/mL to 0.5 µg/mL).

-

Endpoint: Minimum Inhibitory Concentration (MIC) – lowest concentration with no visible growth after 24h.

Experimental Workflow Summary

Figure 2: Integrated Screening Workflow for Pyridone-Oxadiazole Derivatives.

References

-

Mechanism of PDE3 Inhibition

-

Pyridone-Oxadiazole Hybrid Synthesis & Activity

-

Manjunath, R., et al. "Novel Pyridine and 1,3,4-oxadiazole-linked 1,3-Thiazole Hybrids: Synthesis, Anticancer Evaluation, and Computational Insights."[13] ResearchGate (2025).[12] Link

-

Bhat, et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture."[1][11] MDPI (2022). Link

-

-

Assay Validation Standards

-

Selli, et al. "Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors... Effects on Cellular Elimination." Frontiers in Physiology (2022). Link

-

Sources

- 1. Biologically Active 2,5-Disubstituted-1,3,4-Oxadiazoles | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 2. openanesthesia.org [openanesthesia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Molecular Docking, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. orientjchem.org [orientjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researcher.manipal.edu [researcher.manipal.edu]

Application Notes and Protocols for Preclinical Evaluation of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one in Neurodegenerative Disease Models

Introduction: Targeting Neuroinflammation with a Novel NLRP3 Inhibitor

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by a progressive loss of neuronal function. A growing body of evidence implicates neuroinflammation as a key driver of this pathology.[1][2][3] The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex, is a central player in the innate immune response and has been identified as a critical mediator of inflammation in the central nervous system (CNS).[1][4] Dysregulation and chronic activation of the NLRP3 inflammasome in microglia, the resident immune cells of the brain, lead to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[1][5] This sustained inflammatory cascade contributes to neuronal damage and the progression of neurodegenerative conditions.[4][5]

The compound 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one belongs to a class of heterocyclic compounds, the 1,3,4-oxadiazoles, which have shown a wide range of pharmacological activities.[6][7] This application note provides a comprehensive guide for researchers to evaluate the therapeutic potential of this novel compound, a putative NLRP3 inflammasome inhibitor, in established animal models of neuroinflammation-driven cognitive decline and Parkinson's-like pathology. The following protocols are designed to be robust and self-validating, providing a clear framework for assessing the compound's efficacy from behavioral outcomes to molecular mechanisms.

Mechanism of Action: Inhibition of the NLRP3 Inflammasome Pathway

The therapeutic rationale for using 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one in neurodegenerative models is its proposed activity as a selective inhibitor of the NLRP3 inflammasome.[5][8] The activation of the NLRP3 inflammasome is a two-step process.[4][9] The first signal, or "priming," is often initiated by stimuli like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β. The second signal, triggered by a variety of danger-associated molecular patterns (DAMPs), leads to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[9][10] This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][9] Our hypothetical compound is believed to interrupt this cascade, preventing the release of these damaging pro-inflammatory cytokines.

Caption: Proposed mechanism of action of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one.

PART 1: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model for Cognitive Assessment

This model is ideal for evaluating the anti-inflammatory and neuroprotective effects of the compound in the context of cognitive deficits reminiscent of early-stage Alzheimer's disease. Peripheral administration of LPS induces a robust inflammatory response in the brain, characterized by microglial activation and increased pro-inflammatory cytokine production.[2][3][11]

Experimental Workflow

Caption: Experimental workflow for the LPS-induced neuroinflammation model.

Detailed Protocols

1. Animal and Housing:

-

Species: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, and ad libitum access to food and water.

-

Acclimatization: Allow a minimum of 7 days for acclimatization before the start of any procedures.[12]

2. Compound and LPS Administration:

-

Groups:

-

Vehicle + Saline

-

Vehicle + LPS

-

Compound (e.g., 10 mg/kg) + LPS

-

Compound (e.g., 30 mg/kg) + LPS

-

-

Compound Preparation: Dissolve 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: Administer the compound or vehicle via oral gavage daily for 14 days.

-

LPS Injection: On day 7 of treatment, administer a single intraperitoneal (i.p.) injection of LPS (Escherichia coli 0127:B8) at a dose of 0.33 mg/kg.[13] The control group receives a saline injection.

3. Behavioral Assessments (Days 11-14):

-

Y-Maze for Short-Term Spatial Memory:

-

Place the mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.[12][14]

-

Record the sequence of arm entries. An alternation is defined as consecutive entries into the three different arms.

-

Calculate the percentage of spontaneous alternation: [Number of alternations / (Total arm entries - 2)] x 100.[15]

-

Clean the maze with 70% ethanol between each trial to remove olfactory cues.[15]

-

-

Morris Water Maze (MWM) for Spatial Learning and Memory: [16]

-

Apparatus: A circular pool (90-100 cm in diameter) filled with water made opaque with non-toxic white paint.[17] Maintain water temperature at 21-24°C.[17][18] A hidden platform is submerged 1 cm below the water surface.

-

Acquisition Phase (Days 11-13): Conduct four trials per day for three consecutive days. For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions. Allow the mouse to search for the platform for 60 seconds.[19] If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 30 seconds.[17] Record the escape latency (time to find the platform).

-

Probe Trial (Day 14): Remove the platform and allow the mouse to swim freely for 60 seconds.[19] Record the time spent in the target quadrant where the platform was previously located.

-

4. Euthanasia and Tissue Processing (Day 15):

-

Anesthetize mice and collect blood via cardiac puncture.

-

Perfuse transcardially with ice-cold PBS.

-

Harvest the brain. Dissect the hippocampus and prefrontal cortex for biochemical analysis and fix the remaining hemisphere for immunohistochemistry.

Biochemical and Histological Analyses

1. ELISA for Pro-inflammatory Cytokines:

-

Homogenize brain tissue (hippocampus and prefrontal cortex).

-

Use commercially available ELISA kits to quantify the levels of IL-1β and TNF-α according to the manufacturer's instructions.[20][21]

-

Normalize cytokine concentrations to the total protein content of the sample.

2. Western Blot for NLRP3 Inflammasome Components:

-

Extract total protein from brain tissue lysates.[22]

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[22]

-

Block the membrane and incubate with primary antibodies against NLRP3 and the cleaved p20 subunit of caspase-1.[9][22] Use β-actin or α-tubulin as a loading control.[22]

-

Incubate with HRP-conjugated secondary antibodies and visualize the bands using an ECL detection system.[22] Quantify band intensity using software like ImageJ.[22]

3. Immunohistochemistry for Microglial Activation:

-

Fix brain tissue in 4% paraformaldehyde.

-

Prepare 40 µm thick coronal sections.

-

Perform immunostaining using a primary antibody against Iba1, a marker for microglia.[23][24]

-

Use a fluorescently labeled secondary antibody for visualization.[24]

-

Capture images using a confocal microscope and analyze microglial morphology and density. Activated microglia typically exhibit an amoeboid shape with retracted processes.[23]

| Parameter | Control Group (Vehicle + Saline) | LPS Group (Vehicle + LPS) | Compound + LPS Group |

| Y-Maze (% Alternation) | High | Low | Expected to be higher than LPS group |

| MWM (Escape Latency) | Decreasing over days | Persistently high | Expected to decrease over days |

| MWM (Time in Target Quadrant) | High | Low | Expected to be higher than LPS group |

| IL-1β & TNF-α Levels | Low | High | Expected to be lower than LPS group |

| NLRP3 & Cleaved Caspase-1 | Low | High | Expected to be lower than LPS group |

| Iba1+ Microglia | Ramified morphology, low density | Amoeboid morphology, high density | Expected to show less activation |

PART 2: Rotenone-Induced Parkinson's Disease Model

Rotenone, a mitochondrial complex I inhibitor, induces oxidative stress and neuroinflammation, leading to the progressive loss of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[25][26] This model is suitable for assessing the compound's ability to protect against neurodegeneration and motor deficits.

Experimental Workflow

Caption: Experimental workflow for the rotenone-induced Parkinson's model.

Detailed Protocols

1. Animal and Housing:

-

Species: Male Wistar rats, 9-11 weeks old, weighing 200-250g.[26][27]

-

Housing and Acclimatization: As described in the LPS model.

2. Rotenone and Compound Administration:

-

Groups:

-

Vehicle Control

-

Rotenone (2.5 mg/kg)

-

Rotenone (2.5 mg/kg) + Compound (e.g., 20 mg/kg)

-

Rotenone (2.5 mg/kg) + Compound (e.g., 40 mg/kg)

-

-

Rotenone Preparation: Dissolve rotenone in a vehicle such as sunflower oil.

-

Administration: Administer rotenone (2.5 mg/kg, i.p.) daily for 28 days.[26][27] The compound or its vehicle should be administered orally one hour prior to the rotenone injection.

3. Behavioral Assessments (Weekly):

-

Open Field Test: To assess general locomotor activity. Place the rat in the center of an open field arena and record the total distance traveled and the number of line crossings over a 5-minute period.

-

Cylinder Test: To assess forelimb akinesia. Place the rat in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws. A preference for one paw indicates motor asymmetry.

4. Euthanasia and Tissue Processing (Day 29):

-

Follow the procedures outlined in the LPS model.

-

Dissect the substantia nigra and striatum for biochemical and histological analyses.

Biochemical and Histological Analyses

1. ELISA and Western Blot:

-

Perform as described in the LPS model on tissue from the substantia nigra to measure pro-inflammatory cytokines and NLRP3 inflammasome components.

2. Immunohistochemistry for Dopaminergic Neurons and Alpha-Synuclein:

-

Use brain sections containing the substantia nigra.

-

Perform immunostaining with a primary antibody against Tyrosine Hydroxylase (TH) to identify dopaminergic neurons.[28]

-

Co-stain with an antibody against phosphorylated alpha-synuclein (p-syn), a hallmark of Parkinson's pathology.[28]

-

Quantify the number of surviving TH-positive neurons and the extent of p-syn aggregation.

| Parameter | Control Group | Rotenone Group | Compound + Rotenone Group |

| Locomotor Activity | Normal | Reduced | Expected to be higher than rotenone group |

| Forelimb Akinesia | Symmetrical paw use | Asymmetrical paw use | Expected to show more symmetrical use |

| TH+ Neurons (Substantia Nigra) | High count | Low count | Expected to show a higher count |

| p-Synuclein Aggregation | Minimal | High | Expected to be lower than rotenone group |

| NLRP3 & Cleaved Caspase-1 | Low | High | Expected to be lower than rotenone group |

Conclusion

The protocols detailed in this application note provide a robust framework for the preclinical evaluation of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one as a potential therapeutic agent for neurodegenerative diseases. By utilizing established animal models of neuroinflammation and Parkinson's-like pathology, researchers can systematically assess the compound's efficacy in mitigating cognitive and motor deficits. The integrated approach of behavioral, biochemical, and histological analyses will provide critical insights into the compound's mechanism of action, specifically its ability to inhibit the NLRP3 inflammasome pathway. Successful outcomes in these studies would strongly support further development of this compound for the treatment of Alzheimer's, Parkinson's, and other related neuroinflammatory disorders.

References

- Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. (2024, September 19). STAR Protocols.

- Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris W

-

D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, -1(1), 1-1. [Link]

-

Y Maze Behavioral Test: Understanding Spatial Memory in Rodents. (2025, June 11). ConductScience. [Link]

-

NLRP3 Inflammasome and Neurodegenerative Diseases. (2025, March 20). Biospective. [Link]

-

Morris Water Maze. (2024, January 3). MMPC.org. [Link]

-

Al-Ghraiybah, N. F., Al-Twal, F. M., Al-Massri, K. S., Al-Majali, K. M., & Al-Sarayreh, S. A. (2022). Role of NLRP3 Inflammasomes in Neurodegenerative Diseases. Journal of immunology research, 2022, 9878280. [Link]

-

Paik, S., He, S., & Ip, J. (2021). Neurodegenerative Disease and the NLRP3 Inflammasome. Frontiers in Aging Neuroscience, 13, 733153. [Link]

-

LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2018). Current pharmaceutical design, 24(27), 3209–3220. [Link]

-

Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice. (2019). Journal of visualized experiments : JoVE, (150), 10.3791/59955. [Link]

-

(PDF) Rotenone-Induced Parkinson's Protocol (Provided by MedChemExpress). (2025, October 21). ResearchGate. [Link]

-

The Roles of the NLRP3 Inflammasome in Neurodegenerative and Metabolic Diseases and in Relevant Advanced Therapeutic Interventions. (2020, January 27). MDPI. [Link]

-

OPTIMIZATION OF MORRIS WATER MAZE PROTOCOLS: EFFECTS OF WATER TEMPERATURE AND HYPOTHERMIA ON SPATIAL LEARNING AND MEMORY IN AGED. (n.d.). Turkish Journal of Geriatrics. [Link]

-

Western Blotting for NLRP3-Inflammasome Expression Levels. (n.d.). Bio-protocol. [Link]

-

Morris Water Maze Experiment l Protocol Preview. (2022, May 23). YouTube. [Link]

-

Y-Maze Test. (n.d.). Bio-protocol. [Link]

-

Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022, August 26). MDPI. [Link]

-

Novel Small-Molecule Inhibitor of NLRP3 Inflammasome Reverses Cognitive Impairment in an Alzheimer's Disease Model. (2022, February 23). ACS Publications. [Link]

-

Establishing the Rotenone-Induced Parkinson's Disease Animal Model in Wistar Albino Rats. (2021, May 18). Scientific Scholar. [Link]

-

Rotenone model of Parkinson's disease: The dosing options in mice revisited. (2018, October 7). MDS Abstracts. [Link]

-

Rotenone-induced Parkinson's Disease Model | Protocol Preview. (2022, August 18). YouTube. [Link]

-

Y Maze test. (2024, January 4). MMPC.org. [Link]

-

LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. (2018). PubMed. [Link]

-

Y-Maze. (n.d.). Augusta University. [Link]

-

Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly. (2023). Methods in molecular biology (Clifton, N.J.), 2640, 13–24. [Link]

-

(PDF) Immunostaining v1. (2025, October 4). ResearchGate. [Link]

-

Iba1 Immunohistochemistry Protocol. (n.d.). UVic Online Academic Community. [Link]

-

The Standard Inflammasome Antibodies for Western Blotting. (2024, November 21). Bio-Connect.nl. [Link]

-

Standard Protocol for Immunohistochemistry of Microglia using Iba1 antibody. (n.d.). Wako. [Link]

-

Prior Exercise Attenuates LPS-Induced Neuroinflammation, Dopaminergic Dysfunction, and Fatigue-like Behavior in Mice. (2025, November 18). ACS Omega. [Link]

-

IBA1 Immunohistochemistry Staining Procedure. (2023, March 21). YouTube. [Link]

-

Novel and orally active 5-(1,3,4-oxadiazol-2-yl)pyrimidine derivatives as selective FLT3 inhibitors. (2008, October 15). PubMed. [Link]

-

Validation of the ELISA Method for Quantitative Detection of TNF-α in Patients with Intracerebral Hemorrhage. (2017, September 22). NCBI. [Link]

-

Quantification of interleukin-1β (IL-1β) (a) and TNF-α (b) by ELISA in... (n.d.). ResearchGate. [Link]

-

ELISA test results for four neuroinflammatory indicators (TNF-α, IL-1β,... (n.d.). ResearchGate. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (2023). Pharmaceuticals (Basel, Switzerland), 16(2), 254. [Link]

-

Inflammatory markers. ELISA results of IL-1β (A), TNF-α (B) and IL-10... (n.d.). ResearchGate. [Link]

-

Dexmedetomidine alleviates early brain injury following traumatic brain injury by inhibiting autophagy and neuroinflammation through the ROS/Nrf2 signaling pathway. (2021, July 18). Spandidos Publications. [Link]

-

Synthesis and In Vitro Biological Evaluation of 1,3,4-Oxadiazol-2(3H)-one and Tetrahydropyridazine-3,6-dione Derivatives of Fatty Acids. (2017). Molecules (Basel, Switzerland), 22(1), 143. [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. (n.d.). Open Access Journals. [Link]

Sources

- 1. Role of NLRP3 Inflammasomes in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Neurodegenerative Disease and the NLRP3 Inflammasome [frontiersin.org]

- 5. biospective.com [biospective.com]

- 6. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Assessment of NLRP3 Inflammasome Activation and NLRP3-NEK7 Complex Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cyagen.com [cyagen.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmpc.org [mmpc.org]

- 18. geriatri.dergisi.org [geriatri.dergisi.org]

- 19. bio-protocol.org [bio-protocol.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. bio-protocol.org [bio-protocol.org]

- 23. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]

- 24. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 25. researchgate.net [researchgate.net]

- 26. Establishing the Rotenone-Induced Parkinson's Disease Animal Model in Wistar Albino Rats - Journal of Health and Allied Sciences NU [jhas-nu.in]

- 27. thieme-connect.com [thieme-connect.com]

- 28. researchgate.net [researchgate.net]

Application Note: Kinetic Characterization of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one Scaffolds

Methodology for Reversible Enzyme Inhibition (Model Target: Phosphodiesterase 3)

Introduction & Pharmacological Context

The molecule 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one represents a privileged heterocyclic scaffold in medicinal chemistry.[1] It combines a 2-pyridone (lactam) core—a classic pharmacophore found in cardiotonic agents like Milrinone—with a 1,3,4-oxadiazole ring.[1] The oxadiazole moiety acts as a bioisostere for carboxylic acids or esters, improving metabolic stability while maintaining hydrogen-bond acceptor capabilities.[1]

While this scaffold exhibits broad biological activity, including antimicrobial (DNA gyrase inhibition) and anti-inflammatory (COX-2 inhibition) properties, its structural homology to Milrinone makes it a prime candidate for Phosphodiesterase 3 (PDE3) inhibition .[1]

This Application Note details the protocol for the kinetic characterization of this compound. We utilize a Continuous Spectrophotometric Coupled Assay , considered the "gold standard" for kinetic profiling because it allows real-time observation of reaction rates, unlike endpoint assays (e.g., ELISA or FP).[1]

Key Mechanistic Insight

The 2-pyridone ring mimics the purine base of cAMP (the natural substrate), while the oxadiazole substituent probes the Q-pocket or metal-binding regions of the PDE active site.[1] The objective of this protocol is to determine the Mechanism of Action (MoA) and the Inhibition Constant (

Material Preparation & Stability

Compound Solubilization

The pyridone-oxadiazole scaffold is planar and rigid, often leading to poor aqueous solubility.[1]

-

Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Concentration: Prepare a 10 mM master stock.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

Aggregation Check (Critical Step)

Promiscuous inhibitors often form colloidal aggregates that sequester enzymes, leading to false positives.

-

Validation: Run a pilot IC50 curve in the presence and absence of 0.01% Triton X-100 .

-

Interpretation: If the IC50 shifts significantly (>3-fold) with detergent, the inhibition is likely artifactual (aggregation-based).[1] If stable, the inhibition is specific.

Experimental Protocol: Coupled Enzyme Assay

Assay Principle

Direct detection of AMP (the product of PDE activity) is difficult spectrophotometrically. We use a coupled enzyme system to link AMP production to the oxidation of NADH, which can be monitored at 340 nm .

Reaction Cascade:

-

PDE Reaction: cAMP +

-

Coupling 1: AMP + ATP

2 ADP[1] -

Coupling 2: 2 ADP + 2 PEP

2 ATP + 2 Pyruvate[1] -

Reporter: 2 Pyruvate + 2 NADH

2 Lactate + 2 NAD+ [1]

Result: For every 1 mole of cAMP hydrolyzed, 2 moles of NADH are oxidized.[1] The rate of absorbance decrease at 340 nm is directly proportional to PDE activity.

Assay Workflow Diagram

Figure 1: The Coupled Enzyme Assay Cascade. The inhibitor targets the initial hydrolysis step, but the readout depends on the downstream consumption of NADH.

Reagent Setup (Per Well in 96-well Plate)

| Component | Final Conc. | Role |

| Buffer | 50 mM Tris-HCl, pH 7.5 | Maintains physiological pH |

| MgCl2 | 8.3 mM | Cofactor for PDE and Kinases |

| KCl | 3.3 mM | Cofactor for Pyruvate Kinase |

| PEP | 0.5 mM | Phosphoenolpyruvate (ATP regeneration) |

| ATP | 0.1 mM | Substrate for Myokinase |

| NADH | 0.2 mM | Chromophore (Start A340 ~1.[1]0) |

| Myokinase | 2 Units | Coupling Enzyme 1 |

| PK/LDH | 4 Units / 4 Units | Coupling Enzymes 2 & 3 |

| Target PDE | ~10-50 ng (Titrated) | Target Enzyme (Limiting Reagent) |

| Substrate | Variable (0.2 - 5x Km) | cAMP |

Step-by-Step Procedure

-

Pre-Incubation:

-

In a UV-transparent 96-well plate, add Buffer, Coupling Mix (Enzymes + Cofactors + NADH), and the Test Inhibitor (various concentrations).

-

Add Target PDE enzyme.

-

Incubate at 25°C for 10 minutes . This allows the inhibitor to reach binding equilibrium (

). -

Note: Monitor A340 during this phase. It should be stable. If A340 drops, the inhibitor might be reacting with the coupling enzymes (False Positive check).

-

-

Reaction Initiation:

-

Add cAMP (Substrate) to initiate the reaction. Rapidly mix.

-

-

Kinetic Read:

-

Monitor Absorbance (340 nm) every 30 seconds for 20 minutes.

-

Select the linear portion of the curve (steady state) to calculate velocity (

).

-

Data Analysis: Determining Mode of Inhibition

To characterize the 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one scaffold, you must distinguish between Competitive, Non-Competitive, and Uncompetitive binding.[1]

Experimental Matrix

Run the assay with a matrix of:

-

[Substrate]: 5 concentrations (e.g., 0.5, 1, 2, 4, 8

). -

[Inhibitor]: 4 concentrations (e.g., 0,

,

Lineweaver-Burk Analysis

Plot

-

Competitive Inhibition (Most Likely for this Scaffold):

-

Non-Competitive: Lines intersect on the X-axis (

unchanged, -

Uncompetitive: Parallel lines.

Calculating Ki (Inhibition Constant)

For a competitive inhibitor, use the Cheng-Prusoff equation to convert the observed

- : Concentration inhibiting 50% velocity.

- : Concentration of cAMP used in the assay.

- : Michaelis constant of the enzyme (determined from the "No Inhibitor" control).

Logic Map: Inhibition Mechanism Determination

Figure 2: Decision tree for interpreting kinetic data to classify the inhibitor type.

References

-

Scaffold Medicinal Chemistry

-

Enzyme Kinetics Methodology

-

PDE Assay Protocols

-

Aggregation Artifacts

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility of 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one in Biological Buffers

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one and related heterocyclic compounds. This guide is designed to provide practical, in-depth solutions to common solubility challenges encountered in biological assays. Given the limited specific public data on this exact molecule, the principles and protocols outlined here are based on the known physicochemical properties of its core moieties—the 1,3,4-oxadiazole and 1,2-dihydropyridin-2-one rings—and established practices for similar heterocyclic compounds.[1][2][3]

Understanding the Challenge

Heterocyclic compounds, particularly those with multiple aromatic rings and heteroatoms like 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one, often exhibit poor aqueous solubility.[1][4] This is a significant hurdle in drug discovery, as it can lead to underestimated biological activity, poor reproducibility, and misleading structure-activity relationships (SAR).[5] The core of the problem lies in the molecule's crystal lattice energy and its hydrophobicity, which make it resistant to dissolution in the aqueous environment of most biological buffers.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you might encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: My compound won't dissolve in the primary biological buffer (e.g., PBS, TRIS).

-

Question: I've tried vortexing and sonicating my compound directly in PBS at my desired final concentration, but I still see solid particles. Why is this happening and what should I do next?

-

Answer: Direct dissolution of poorly soluble compounds in aqueous buffers is often unsuccessful due to their hydrophobic nature.[6] The energy required to break the compound's crystal lattice is greater than the energy gained from its interaction with water molecules. The standard and recommended approach is to first create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.[7][8]

-

Causality: Organic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at dissolving a wide range of nonpolar and polar compounds.[7] They overcome the intermolecular forces holding the solid compound together, allowing it to enter solution.

-

Solution Workflow:

-

Prepare a High-Concentration Stock in DMSO: Start by dissolving your compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming (to 37°C) or sonication can aid this process.[7]

-

Perform Serial Dilutions (if necessary): If you need a range of concentrations for your assay, perform serial dilutions from your high-concentration stock using 100% DMSO.[7] This ensures the DMSO concentration remains constant across your dilution series.

-

Dilute into Final Assay Buffer: Add a small volume of the DMSO stock to your final aqueous assay buffer. It is critical to keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[8][9][10]

-

Always Include a Vehicle Control: In all experiments, include a control group that receives the same final concentration of DMSO (without the compound) as your experimental groups.[8] This allows you to distinguish the effects of the compound from any effects of the solvent itself.

-

-

Issue 2: My compound dissolves in DMSO, but precipitates when diluted into the aqueous buffer.

-

Question: My 10 mM DMSO stock is perfectly clear. However, when I add it to my cell culture media to get a final concentration of 10 µM, the solution becomes cloudy. What's going on?

-

Answer: This is a classic sign of a compound "crashing out" of solution. While soluble in the organic solvent, its solubility limit in the final aqueous buffer (even with a small percentage of DMSO) has been exceeded.

-

Causality: The addition of the aqueous buffer dramatically changes the solvent environment. The compound, which was stable in 100% DMSO, is now in a predominantly aqueous environment where it is poorly soluble, causing it to precipitate.[7]

-

Troubleshooting Strategies:

-

| Strategy | Mechanism of Action | Key Considerations |

| pH Adjustment | If your compound has ionizable groups (likely, given the nitrogen-containing heterocycles), its solubility will be pH-dependent.[11][12] Adjusting the pH can shift the equilibrium towards the more soluble, ionized form.[1] | The nitrogen atoms in the rings can be protonated at acidic pH, potentially increasing solubility.[13] A patent for related 1,2-dihydropyridine compounds suggests solubilizing at an acidic pH and then diluting to a neutral pH.[14] |

| Use of Co-solvents | Adding a small amount of a water-miscible organic solvent (other than the initial DMSO) to the final buffer can increase the overall solvating power of the medium. | Options include ethanol, polyethylene glycol (PEG), or cyclodextrins.[9][15][16] Cyclodextrins can form inclusion complexes with hydrophobic parts of the molecule, increasing its apparent solubility.[1] |

| Reduce Final Concentration | The simplest solution may be to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit. | This may not always be feasible if high concentrations are required for efficacy. |

| Formulation Approaches | For in vivo or more complex studies, advanced formulation strategies like creating amorphous solid dispersions or using self-emulsifying drug delivery systems (SEDDS) can significantly enhance solubility.[1][15] | These techniques increase the dissolution rate by overcoming the crystal lattice energy.[15] |

Issue 3: I'm seeing inconsistent results or a loss of activity over time.

-

Question: My assay results are not reproducible. Sometimes the compound appears active, and other times it doesn't. Could this be a solubility issue?

-

Answer: Yes, poor solubility is a major cause of assay variability.[5] If the compound is not fully dissolved, the actual concentration in solution can vary between experiments, leading to inconsistent data.

-

Causality: The undissolved compound is not available to interact with its biological target. Furthermore, some compounds can precipitate slowly over the course of an experiment, especially with temperature changes or prolonged incubation, reducing the effective concentration over time.

-

Mitigation Plan:

-

Visually Inspect Solutions: Before adding your compound to the assay, always visually inspect the diluted solution for any signs of precipitation (cloudiness, particles).

-

Measure Kinetic Solubility: Consider performing a kinetic solubility assay.[17] This involves diluting the DMSO stock into your specific assay buffer and measuring the concentration of the dissolved compound after a set incubation period. This will tell you the practical solubility limit under your exact experimental conditions.

-

Optimize Storage: Aliquot your DMSO stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[7] Store at -20°C or -80°C.

-

-

Frequently Asked Questions (FAQs)

Q1: What is the best starting organic solvent for 5-(1,3,4-Oxadiazol-2-yl)-1,2-dihydropyridin-2-one?

A1: Dimethyl Sulfoxide (DMSO) is the most widely used and recommended starting solvent due to its exceptional ability to dissolve a broad spectrum of compounds. It is miscible with water, making it suitable for subsequent dilution into aqueous buffers.[6]

Q2: What is the maximum final concentration of DMSO I can use in my cell-based assay?

A2: This is cell-line dependent, but a general rule of thumb is to keep the final DMSO concentration at or below 0.5%.[8] Concentrations above 1% can be cytotoxic or induce off-target effects.[9][10] It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent-induced effects.[8]

Q3: My compound has basic nitrogen atoms. Can I use an acidic buffer to help it dissolve?

A3: Yes, this is a valid strategy. The nitrogen atoms in the heterocyclic rings are potential sites for protonation.[13] By lowering the pH of your buffer, you can increase the proportion of the protonated (ionized) form of the molecule, which is generally more water-soluble. A common approach is to dissolve the compound in a slightly acidic solution first and then carefully dilute it into your final, neutral pH assay buffer.[14]

Q4: I need to prepare a solution for an in vivo animal study. Can I use my DMSO stock?

A4: While DMSO is used, there are limits to the amount that can be administered in vivo.[8] Directly injecting a high-concentration DMSO stock is generally not advisable. You will likely need to develop a more complex formulation. Common in vivo formulation strategies for poorly soluble compounds include co-solvent systems (e.g., DMSO/PEG/saline), cyclodextrin complexes, or lipid-based formulations.[16][18]

Q5: How can I predict the solubility of my compound without extensive experimentation?